molecular formula C5H5ClN2O2 B179485 methyl 4-chloro-1H-pyrazole-3-carboxylate CAS No. 1005584-90-6

methyl 4-chloro-1H-pyrazole-3-carboxylate

Cat. No. B179485
M. Wt: 160.56 g/mol
InChI Key: AQUQWWCPNUDMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C5H5ClN2O2 . It is used as a pharmaceutical intermediate . The compound has a molecular weight of 160.56 g/mol .


Molecular Structure Analysis

The molecular structure of methyl 4-chloro-1H-pyrazole-3-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a methyl ester group and a chlorine atom . The InChI code for the compound is 1S/C5H5ClN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) .


Physical And Chemical Properties Analysis

Methyl 4-chloro-1H-pyrazole-3-carboxylate has a molecular weight of 160.56 g/mol . It has a topological polar surface area of 55 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound is white to almost white in color .

Scientific Research Applications

Biomedical Applications

  • Field : Biomedical Research
  • Application : Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers, have been described in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .
  • Methods : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
  • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

Pharmaceutical Intermediate

  • Field : Pharmaceutical Industry
  • Application : Methyl 1H-pyrazole-3-carboxylate is used as a pharmaceutical intermediate .

Synthesis of Heterocyclic Compounds

  • Field : Organic Chemistry
  • Application : Pyrazoles are used in the synthesis of heterocyclic compounds . They are involved in various reactions such as [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and dehydrogenative coupling reactions .
  • Methods : Various methods are used for their synthesis, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and ruthenium-catalyzed hydrogen transfer .
  • Results : These methods provide functionalized pyrazoles in good yields and high selectivity .

Medicinal Chemistry and Drug Discovery

  • Field : Medicinal Chemistry
  • Application : Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used in the synthesis of various drugs due to their diverse biological activities .

Agrochemistry

  • Field : Agrochemistry
  • Application : Pyrazoles are used in agrochemistry. For example, Halosulfuron-methyl, a post-emergence herbicide, contains a pyrazole ring .
  • Methods : Halosulfuron-methyl is rapidly absorbed via the foliage and the roots and translocated to other parts of the plant where it quickly arrests growth, leading to the death of the plant .
  • Results : The compound provides residual soil activity resulting in season long control .

Synthesis of Complex Structures

  • Field : Organic Chemistry
  • Application : Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are used in the synthesis of more complex structures with various relevant examples .
  • Methods : Various methods are used for their synthesis, including the treatment of diphenylhydrazone and pyridine with iodine .
  • Results : These methods provide functionalized pyrazoles in good yields and high selectivity .

properties

IUPAC Name

methyl 4-chloro-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUQWWCPNUDMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428078
Record name methyl 4-chloro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-chloro-1H-pyrazole-3-carboxylate

CAS RN

1005584-90-6
Record name methyl 4-chloro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.